molecular formula C12H10BrN3O B8454511 2-amino-3-bromo-N-(pyridin-3-yl)benzamide

2-amino-3-bromo-N-(pyridin-3-yl)benzamide

Cat. No. B8454511
M. Wt: 292.13 g/mol
InChI Key: XWCUQWCKQLOXGD-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

To a solution of 2-amino-3-bromobenzoic acid (Aldrich; 2.00 g, 9.26 mmol) and 3-aminopyridine (Aldrich; 0.871 g, 9.26 mmol) in 10 mL EtOAc was added DIPEA (1.93 mL, 11.11 mmol) followed by 1-propanephosphonic acid cyclic anhydride (T3P) (50 wt. % solution in EtOAc; Matrix Scientific; 6.00 mL, 10.18 mmol). The reaction became warm and after 5 min a thick precipitate formed. The reaction was stirred overnight. The reaction was treated with sat'd aq. NaHCO3 and EtOAc. The organic layer was washed 1× sat'd aq. NaHCO3, 1× brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 2-amino-3-bromo-N-(pyridin-3-yl)benzamide (2.13, 7.29 mmol, 79% yield) as a yellow solid used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.37 (1H, s), 8.87 (1H, d, J=2.2 Hz), 8.31 (1H, dd, J=4.6, 1.5 Hz), 8.08-8.14 (1H, m), 7.71 (1H, dd, J=7.8, 1.4 Hz), 7.62 (1H, dd, J=7.8, 1.4 Hz), 7.39 (1H, dd, J=8.2, 4.7 Hz), 6.57-6.71 (1H, m), 6.36 (2H, s). m/z (ESI, +ve) 291.9/293.9 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.871 g
Type
reactant
Reaction Step One
Name
Quantity
1.93 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.CCN(C(C)C)C(C)C.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
0.871 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
1.93 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction became warm and after 5 min a thick precipitate
Duration
5 min
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
The organic layer was washed 1×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)NC=2C=NC=CC2)C=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.29 mmol
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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